![molecular formula C6H6N2S B1317530 2-Methylimidazo[2,1-b]thiazole CAS No. 45667-45-6](/img/structure/B1317530.png)

2-Methylimidazo[2,1-b]thiazole

Overview

Description

2-Methylimidazo[2,1-b]thiazole is a derivative of imidazo[2,1-b]thiazole, a well-known fused five-membered heterocycle . This compound is one of the most promising and versatile moieties in the area of medicinal chemistry . It is part of a number of therapeutic agents and exhibits diverse pharmacological activities .

Synthesis Analysis

The synthesis of 2-Methylimidazo[2,1-b]thiazole derivatives has been explored in various studies . For instance, one study discussed the synthesis of 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates . Another study provided insights into the bioactivation pathways of 2-Methylimidazo[2,1-b]thiazole, involving the replacement of the thiazole ring with a 1,2,4-thiadiazole group .

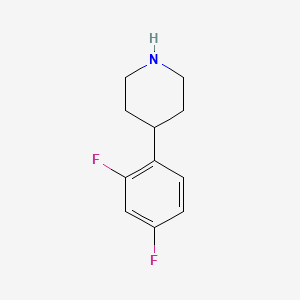

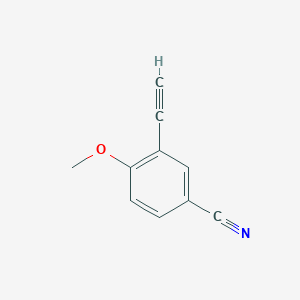

Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[2,1-b]thiazole is characterized by a bicyclic heterocycle consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving 2-Methylimidazo[2,1-b]thiazole have been studied in the context of its bioactivation . One study suggested that glutathione conjugation occurred via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Physical And Chemical Properties Analysis

According to PubChem, 2-Methylimidazo[2,1-b]thiazole has a molecular weight of 138.19 g/mol . It has a topological polar surface area of 45.5 Ų and a complexity of 118 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Anxiolytic Properties

“2-Methylimidazo[2,1-b]thiazole” derivatives have been reported to exhibit potent non-sedative anxiolytic effects. This application is significant in the development of new treatments for anxiety disorders without the sedative side effects commonly associated with many anxiolytics .

Anticancer Agent

These compounds have shown powerful anticancer properties. They are being explored for their potential to inhibit the growth of cancer cells and could be key in developing new oncological therapies .

PET Imaging Probes

In neurology, particularly in Alzheimer’s research, derivatives of “2-Methylimidazo[2,1-b]thiazole” are used as PET imaging probes to detect β-amyloid plaques in the brain. This application is crucial for early diagnosis and monitoring the progression of Alzheimer’s disease .

Kinase Inhibition

As kinase inhibitors, these compounds are researched for their ability to regulate kinase activity, which is essential in various cellular processes. This has implications in treating diseases where kinase activity is dysregulated .

Antimicrobial Activity

The antimicrobial properties of “2-Methylimidazo[2,1-b]thiazole” derivatives make them candidates for developing new antimicrobial agents, which is increasingly important with the rise of antibiotic-resistant bacteria .

Neuroprotective Effects

There is also interest in these compounds for their potential to treat interval loss of nerve function, suggesting possible neuroprotective effects .

Anti-mycobacterial Agents

Research has highlighted the importance of imidazo[2,1-b]-thiazole derivatives as anti-mycobacterial agents. This could lead to new treatments for mycobacterial infections such as tuberculosis .

Drug Design and ADMET Prediction

The compound’s derivatives are used in drug design with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to create novel pharmaceuticals with favorable pharmacokinetic properties .

Mechanism of Action

Target of Action

The primary target of 2-Methylimidazo[2,1-b]thiazole is the Ghrelin Receptor . This receptor plays a crucial role in regulating energy homeostasis, glucose metabolism, and possibly the regulation of mood and cognitive function .

Mode of Action

2-Methylimidazo[2,1-b]thiazole acts as an inverse agonist of the Ghrelin Receptor . It interacts with the receptor, leading to a decrease in the receptor’s activity. The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates .

Biochemical Pathways

The compound affects the biochemical pathways related to the Ghrelin Receptor. It undergoes oxidative metabolism, leading to the formation of glutathione conjugates . This process is consistent with the bioactivation of the compound to reactive species .

Pharmacokinetics

The pharmacokinetics of 2-Methylimidazo[2,1-b]thiazole involve its oxidative metabolism in human liver microsomes supplemented with NADPH and glutathione . This process yields glutathione conjugates, indicating the compound’s bioactivation to reactive species .

Result of Action

The action of 2-Methylimidazo[2,1-b]thiazole results in the formation of glutathione conjugates, indicating its bioactivation to reactive species . This leads to a decrease in the activity of the Ghrelin Receptor, affecting energy homeostasis and glucose metabolism .

Action Environment

The action of 2-Methylimidazo[2,1-b]thiazole is influenced by the biochemical environment in which it is present. For instance, the presence of NADPH and glutathione in human liver microsomes facilitates its oxidative metabolism

Future Directions

The future directions for 2-Methylimidazo[2,1-b]thiazole research are promising. It has been suggested that this compound has extensive pharmacological activities and could be developed into new molecules . One review covering a number of aspects is expected to provide useful insights in the design of imidazo[2,1-b]thiazole-based compounds and would inspire medicinal chemists for a comprehensive and target-oriented information to achieve a major breakthrough in the development of clinically viable candidates .

properties

IUPAC Name |

2-methylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5-4-8-3-2-7-6(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJUTPWDBHQESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566220 | |

| Record name | 2-Methylimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[2,1-b]thiazole | |

CAS RN |

45667-45-6 | |

| Record name | 2-Methylimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

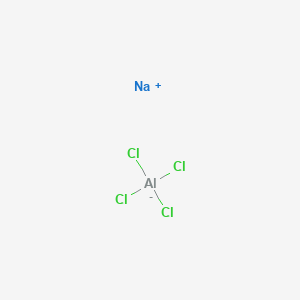

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

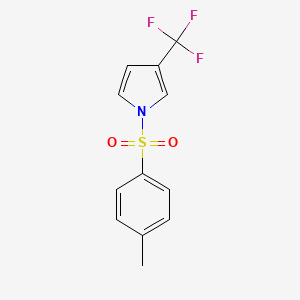

Q1: What is the significance of the bioactivation potential of compounds containing the 2-methylimidazo[2,1-b]thiazole motif?

A1: The research article highlights that incorporating a 2-methylimidazo[2,1-b]thiazole group into larger molecules, particularly those designed as ghrelin receptor inverse agonists, can lead to unintended bioactivation. [] This means the compound, when metabolized by the liver, can form reactive species. These reactive species have the potential to bind to proteins and DNA, potentially causing cellular damage and toxicity. [] Understanding the bioactivation pathway is crucial for designing safer drug candidates.

Q2: How does the bioactivation mechanism of a 2-methylimidazo[2,1-b]thiazole-containing compound differ from its imidazo[2,1-b]thiazole counterpart, and what are the implications for drug design?

A2: The study reveals distinct bioactivation mechanisms for the two analogs. While both undergo oxidative metabolism in the liver, the 2-methylimidazo[2,1-b]thiazole analog undergoes glutathione conjugation via oxidative desulfation, potentially involving thiazole ring epoxidation as the rate-limiting step. [] In contrast, the imidazo[2,1-b]thiazole derivative exhibits two glutathione conjugation pathways, one involving Michael addition to an S-oxide metabolite and another involving reaction with the initial glutathione-S-oxide adduct. [] This difference highlights the impact of even minor structural modifications on bioactivation pathways and emphasizes the importance of considering these nuances during drug design to mitigate potential toxicity risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)